molecular formula C17H13BrN4O3 B2863446 2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2380171-22-0

2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2863446
CAS No.: 2380171-22-0
M. Wt: 401.22
InChI Key: BKUBSQDBGGSZAV-UHFFFAOYSA-N
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Description

2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromofuran moiety, an azetidine ring, and a pyridazinone core, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing inflammation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and bromofuran-containing molecules. Compared to these, 2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Examples of similar compounds include:

Properties

IUPAC Name

2-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3/c18-15-3-2-14(25-15)17(24)21-9-12(10-21)22-16(23)4-1-13(20-22)11-5-7-19-8-6-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUBSQDBGGSZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)N3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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